molecular formula C10H15N3O5 B12068255 5'-C-Methylcytidine

5'-C-Methylcytidine

Cat. No.: B12068255
M. Wt: 257.24 g/mol
InChI Key: KPPPLADORXGUFI-UHFFFAOYSA-N
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Description

5’-C-Methylcytidine is a modified nucleoside derived from cytidine, where a methyl group is attached to the carbon-5 position of the cytosine base. This modification is found in ribonucleic acids (RNA) of various organisms, including animals, plants, and bacteria . It plays a significant role in the regulation of gene expression and the stability of RNA molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-C-Methylcytidine typically involves the methylation of cytidine. One common method is the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide. The reaction conditions often include an aqueous or organic solvent and a controlled temperature to ensure the selective methylation at the carbon-5 position .

Industrial Production Methods

Industrial production of 5’-C-Methylcytidine may involve large-scale chemical synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound. The process may also include purification steps such as crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5’-C-Methylcytidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxymethylcytidine, demethylated cytidine, and other substituted cytidine derivatives .

Scientific Research Applications

5’-C-Methylcytidine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 5’-C-Methylcytidine involves its incorporation into RNA molecules, where it influences the structure and function of the RNA. The methyl group at the carbon-5 position enhances base stacking interactions and increases the thermal stability of the RNA. This modification can affect RNA splicing, translation, and degradation, thereby regulating gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-C-Methylcytidine is unique due to its specific methylation at the carbon-5 position, which significantly impacts the stability and function of RNA molecules. This distinct modification allows for specific regulatory roles in gene expression and RNA metabolism .

Properties

Molecular Formula

C10H15N3O5

Molecular Weight

257.24 g/mol

IUPAC Name

4-amino-1-[3,4-dihydroxy-5-(1-hydroxyethyl)oxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C10H15N3O5/c1-4(14)8-6(15)7(16)9(18-8)13-3-2-5(11)12-10(13)17/h2-4,6-9,14-16H,1H3,(H2,11,12,17)

InChI Key

KPPPLADORXGUFI-UHFFFAOYSA-N

Canonical SMILES

CC(C1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)O

Origin of Product

United States

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